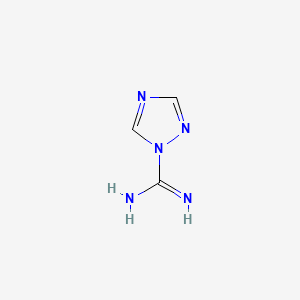

1H-1,2,4-Triazole-1-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-1,2,4-Triazole-1-carboximidamide is a useful research compound. Its molecular formula is C3H5N5 and its molecular weight is 111.108. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1H-1,2,4-Triazole-1-carboximidamide serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially antifungal agents. Its unique chemical structure allows for the modification of drug properties to enhance efficacy and minimize side effects. For instance, its derivatives have been explored for their potential to inhibit specific enzymes linked to various diseases.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for enzymes such as urease and carbonic anhydrase. These enzymes are significant in conditions like bacterial infections and glaucoma. The inhibition mechanism involves disrupting enzyme activity, which can lead to therapeutic benefits in treating these conditions .

Agricultural Chemicals

Fungicidal Properties

In agriculture, this compound is employed for its fungicidal properties. It is incorporated into agrochemical formulations aimed at protecting crops from fungal diseases, thereby enhancing agricultural productivity and contributing to food security .

Enhancing Crop Protection

The compound's ability to improve crop resilience against pathogens is vital in modern agriculture. Its application helps reduce the reliance on broad-spectrum fungicides that may harm beneficial organisms and the environment .

Biochemical Research

Metabolic Pathway Insights

In biochemical studies, this compound is utilized to explore metabolic pathways and enzyme interactions. Researchers leverage its properties to investigate cellular processes that could lead to the identification of new therapeutic targets .

Potential Therapeutic Applications

The exploration of this compound in biochemical contexts has revealed its potential as a scaffold for developing novel therapeutic agents. Its interactions with biological targets make it a candidate for further investigation in drug discovery.

Material Science

Novel Material Development

The compound is being researched for its potential in creating new materials with desirable properties such as improved thermal stability and chemical resistance. This application is particularly relevant for industries requiring robust materials that can withstand extreme conditions .

Analytical Chemistry

Reagent for Analytical Methods

In analytical chemistry, this compound is used as a reagent for detecting and quantifying other compounds. It plays a critical role in quality control processes within laboratories by aiding in the analysis of various substances .

Comparative Analysis of Structural Analogues

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 1H-1,2,4-Triazole | Contains a triazole ring | Commonly used in antifungal drugs |

| 5-Amino-1H-1,2,4-triazole | Contains an amino group on the triazole ring | Exhibits antibacterial properties |

| 3-Amino-1H-1,2,4-triazole | Similar triazole structure | Potential use in cancer therapy |

| 1H-Imidazole | Five-membered ring with two nitrogen atoms | Broader applications in medicinal chemistry |

The specific carboximidamide functional group combined with the triazole structure enhances the biological activity of this compound compared to other similar compounds.

Eigenschaften

IUPAC Name |

1,2,4-triazole-1-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5/c4-3(5)8-2-6-1-7-8/h1-2H,(H3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIOIIJXUJXYPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.